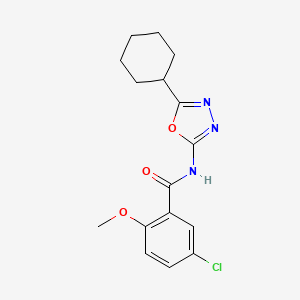

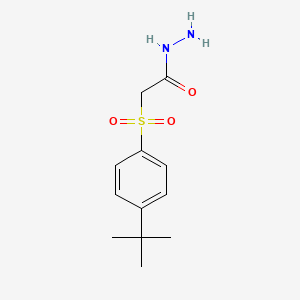

![molecular formula C15H12BrClN2S B2573118 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 314746-68-4](/img/structure/B2573118.png)

3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloroimidazo[1,2-a]pyridine is complex. It is a chemical compound with a molecular formula of C7H4BrClN2 and an average mass of 231.477 Da .Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Scientific Research Applications

Halogenation and Synthesis Processes

- Imidazo[4,5-b]pyridin-2-one derivatives, closely related to 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine, are used in halogenation processes. Nitration of these derivatives leads to the formation of chloro and bromo compounds, indicating potential applications in the synthesis of halogenated pyridines (Smolyar et al., 2007).

- In another study, the chemical and electrochemical properties of imidazo[4,5-b] pyridine derivatives were evaluated, showcasing their potential as corrosion inhibitors for mild steel, which is a significant application in material science and engineering (Saady et al., 2021).

Regioselective C–H Halogenation

- A regioselective halogenation method using sodium chlorite/bromite has been developed for imidazo[1,2-a]pyridines. This method efficiently forms C–Cl or C–Br bonds, which could be useful in the synthesis of compounds similar to this compound (Li et al., 2018).

Synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines

- The synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines, which involves bromination steps, sheds light on potential synthetic pathways for related compounds like this compound (Raymond et al., 2010).

Palladium-Catalyzed Arylation

- Palladium-catalyzed arylation and heteroarylation of imidazo[1,2-a]pyridines, especially at the 3-position, are significant for synthesizing various derivatives. This process's compatibility with bromo or chloro substituents is particularly relevant for compounds like this compound (Koubachi et al., 2006).

KOH-Mediated Amidation and Sulfenylation

- The KOH-mediated reaction of 2-aminopyridinium bromides with aryl thiols to synthesize 3-(arylthio)imidazo[1,2-a]pyridin-2-ols is a significant method that could be adapted for the synthesis of related compounds, including this compound (Pandey et al., 2020).

Mechanism of Action

While the specific mechanism of action for 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Properties

IUPAC Name |

3-bromo-6-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2S/c1-10-2-5-12(6-3-10)20-9-13-15(16)19-8-11(17)4-7-14(19)18-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFODXAENUFMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(N3C=C(C=CC3=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

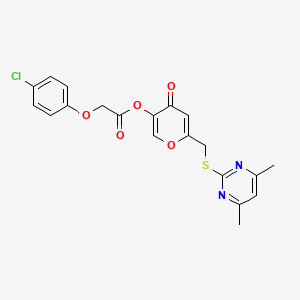

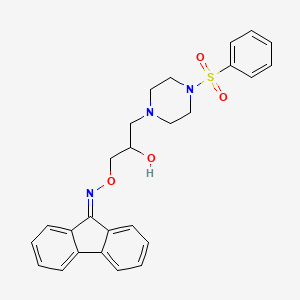

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)

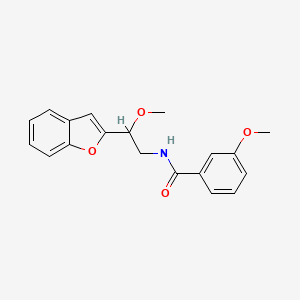

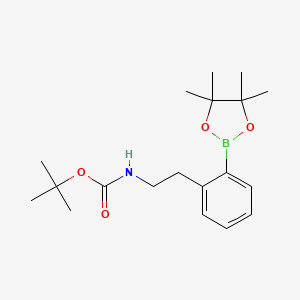

![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)

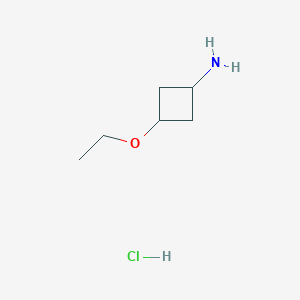

![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)

![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)